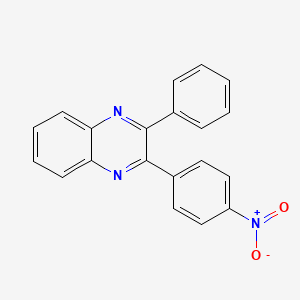

2-(4-nitrophenyl)-3-phenylquinoxaline

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoxaline derivatives, including 2-(4-nitrophenyl)-3-phenylquinoxaline, often involves the reaction of diketones with o-phenylenediamines or their derivatives. A study by Pelipko et al. (2016) demonstrated the synthesis of 3-(nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones through reactions of ethyl 3-nitroacrylate with o-phenylenediamine, showcasing a method that could potentially be applied to the synthesis of this compound (Pelipko et al., 2016).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the quinoxaline core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The nitro and phenyl substituents in this compound influence its electronic and steric properties, potentially affecting its reactivity and interactions. Ahmed et al. (1998) studied the molecular structure of a related compound, 3-ferrocenyl-6-nitro-2-phenylquinoxaline, revealing insights into how substituents might influence the overall structure and stability through hydrogen bonding and π-π stacking interactions (Ahmed et al., 1998).

Chemical Reactions and Properties

Quinoxaline derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, redox reactions, and conjugate additions. For instance, Nagarajan et al. (1986) explored the displacement reactions of 2,3-dichloro-6-nitroquinoxaline, which could be relevant to understanding the reactivity of the nitro group in this compound (Nagarajan et al., 1986).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. Studies like that of Wang (2011), which examined the crystal structure of a related compound, can provide valuable insights into how the molecular structure affects the physical properties of quinoxaline derivatives (Wang, 2011).

Chemical Properties Analysis

The chemical properties of this compound, including its acidity, basicity, and reactivity towards various reagents, are key to its applications and interactions. The presence of the nitro group, in particular, can significantly impact its electron-withdrawing capability and reactivity in nitration or reduction reactions. Studies like that by Voskresenska et al. (2009) on the photoaffinity labeling via nitrenium ion chemistry provide insights into the reactivity of nitrophenyl derivatives, which could be relevant to understanding the chemical behavior of this compound (Voskresenska et al., 2009).

Aplicaciones Científicas De Investigación

Synthetic Route Development

An improved synthetic route for a PPQ monomer mixture, including 2-(4-nitrophenyl)-3-phenylquinoxaline, has been developed. This method enhanced the overall yield and cost-effectiveness of synthesizing various monomer mixtures with different functional groups on the quinoxaline ring, such as chloro- and nitro-substituted monomers (Baek & Harris, 2005).

Polymer Science

Research in polymer science utilized this compound derivatives for creating phenylquinoxaline (PQ) oligomers. These oligomers, capable of being thermally crosslinked into solvent-resistant resins, showed promise in applications requiring high thermal stability and solvent resistance (Ooi, Hergenrother & Harris, 2000).

Photoaffinity Labeling

The compound 4-amino-3-nitrophenyl azide, closely related to this compound, has been studied for its photoaffinity labeling capabilities. Its photochemical behavior, involving the formation of nitrenium ions, holds significant potential in biochemistry and molecular biology for labeling and studying biomolecules (Voskresenska et al., 2009).

Fluorescence Probes

Derivatives of this compound have been evaluated for their fluorescence properties. These compounds, especially those with various alkyl substitutions, are investigated for their potential use as molecular fluorescent probes, useful in bioimaging and diagnostics (Motyka et al., 2011).

Environmental Contaminant Degradation

Research has identified a gene cluster in the bacterium Rhodococcus opacus capable of degrading 4-nitrophenol, a compound related to this compound. This discovery is vital for understanding and potentially mitigating environmental contamination caused by such nitrophenol derivatives (Kitagawa, Kimura & Kamagata, 2004).

Propiedades

IUPAC Name |

2-(4-nitrophenyl)-3-phenylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2/c24-23(25)16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)21-17-8-4-5-9-18(17)22-20/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZZPKWQBUBSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5511024.png)

![2-(cyclopropylmethyl)-8-[2-(4-fluorophenoxy)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5511043.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5511051.png)

![ethyl 4-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]thio}-3-oxobutanoate](/img/structure/B5511065.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-4-phenylthiophene-3-carboxamide](/img/structure/B5511072.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5511105.png)

![N-1-adamantyl-3-oxo-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carboxamide](/img/structure/B5511121.png)

![2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5511126.png)

![(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine](/img/structure/B5511134.png)